molecular formula C17H25NO4 B15240446 tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate

tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate

Cat. No.: B15240446
M. Wt: 307.4 g/mol
InChI Key: KWYMCSZMTAIKSS-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving appropriate precursors. For instance, a common method involves the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxylation and Methoxylation: The hydroxyl and methoxy groups can be introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents, while methoxylation can be performed using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Materials Science: The compound can be incorporated into polymers and materials to impart specific properties such as increased stability and reactivity.

    Agriculture: It may be used in the development of agrochemicals for crop protection and enhancement.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate depends on its specific application. In drug development, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate
  • tert-Butyl 3-hydroxy-3-(4,6-dimethylphenyl)azetidine-1-carboxylate
  • tert-Butyl 3-hydroxy-3-(2,4-dimethylphenyl)azetidine-1-carboxylate

Comparison:

  • Structural Differences: The presence and position of methoxy and dimethyl groups in the phenyl ring can significantly influence the compound’s reactivity and properties.
  • Reactivity: The specific functional groups present in the compound can affect its reactivity in various chemical reactions, such as oxidation, reduction, and substitution.
  • Applications: While similar compounds may share some applications, the unique combination of functional groups in tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate can make it more suitable for specific applications in drug development and materials science.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate

InChI

InChI=1S/C17H25NO4/c1-11-7-12(2)14(13(8-11)21-6)17(20)9-18(10-17)15(19)22-16(3,4)5/h7-8,20H,9-10H2,1-6H3

InChI Key

KWYMCSZMTAIKSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C2(CN(C2)C(=O)OC(C)(C)C)O)C

Origin of Product

United States

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